Pppapp - 53951-06-7

Pppapp

Catalog Number: EVT-1568642
CAS Number: 53951-06-7
Molecular Formula: C10H18N5O19P5
Molecular Weight: 667.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pppapp is primarily synthesized by bacteria, particularly those belonging to the Methylobacterium genus. The enzyme responsible for its synthesis is a member of the RelA/SpoT homology (RSH) protein family, which includes enzymes that can synthesize and hydrolyze (p)ppGpp (guanosine derivatives) as well as pppapp. The discovery of pppapp synthesis was notably reported in studies involving Methylobacterium extorquens, where it was shown that this organism can produce pppapp in both in vitro and in vivo conditions .

Classification

Pppapp falls under the classification of nucleotide derivatives and is specifically categorized as a hyperphosphorylated guanosine nucleotide. It is structurally related to other nucleotides like ATP (adenosine triphosphate) and GTP (guanosine triphosphate), but with additional phosphate groups that enhance its regulatory functions within bacterial cells.

Synthesis Analysis

Methods

The synthesis of pppapp involves enzymatic reactions catalyzed by RSH proteins. In particular, the enzyme RSH Mex1-352 from Methylobacterium extorquens has been studied for its ability to synthesize pppapp under specific conditions. The synthesis typically requires substrates such as ATP and GTP, along with divalent cations like cobalt or magnesium, which serve as cofactors to enhance enzymatic activity .

Technical Details

  1. Enzyme Activity: The RSH Mex1-352 enzyme exhibits unique properties, requiring cobalt cations for optimal synthesis efficiency, contrasting with other known synthetases that predominantly use magnesium.
  2. Reaction Conditions: Optimal synthesis conditions include incubating the enzyme with 8 mM ATP and GTP at 37°C, with varying concentrations of magnesium or cobalt ions to determine the best catalytic environment .
  3. Kinetic Parameters: Studies have determined kinetic parameters such as the Michaelis-Menten constant (KmK_m) for ATP and GTP during the synthesis process, providing insights into substrate affinity and reaction rates .
Molecular Structure Analysis

Structure

Pppapp consists of an adenosine molecule linked to five phosphate groups. Its structural formula can be represented as follows:

AdenosineP5\text{Adenosine}-P_5

This configuration allows it to participate in various biochemical pathways, particularly those involved in energy transfer and signaling within bacterial cells.

Data

The molecular weight of pppapp is approximately 545 g/mol, making it heavier than its precursor ATP due to the additional phosphate groups. This increase in molecular complexity contributes to its functional roles in cellular regulation during stress responses.

Chemical Reactions Analysis

Reactions

Pppapp is involved in several biochemical reactions:

  1. Synthesis: Catalyzed by RSH enzymes, where ATP donates a pyrophosphate group to GTP or GDP.
  2. Hydrolysis: Pppapp can be hydrolyzed back into simpler nucleotides, regenerating ATP or GTP through specific hydrolase activities present in certain RSH proteins .

Technical Details

The reaction mechanisms typically involve:

  • Transfer of phosphate groups from ATP to acceptor nucleotides.
  • Hydrolytic cleavage of phosphate bonds under specific enzymatic conditions, allowing for rapid adaptation to changing environmental stimuli .
Mechanism of Action

Process

The action of pppapp is primarily linked to the stringent response mechanism in bacteria. When environmental stressors such as nutrient limitation occur, the synthesis of pppapp leads to:

  • Downregulation of ribosomal RNA and transfer RNA synthesis.
  • Upregulation of stress-related genes.
  • Alteration in messenger RNA stability and translation efficiency.

This regulatory cascade enables bacteria to conserve resources and adapt their metabolic processes accordingly .

Data

Quantitative studies have shown that elevated levels of pppapp correlate with decreased growth rates under stress conditions, highlighting its role as a critical modulator of bacterial physiology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pppapp is typically found as a white crystalline powder when isolated.
  • Solubility: It is soluble in water and exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments.

Chemical Properties

  • Molecular Formula: C10H14N5O15P5
  • pKa Values: The compound exhibits multiple pKa values corresponding to its phosphate groups, influencing its ionization state at physiological pH.

Relevant analyses indicate that pppapp's stability and reactivity are highly dependent on environmental factors such as ionic strength and temperature .

Applications

Scientific Uses

Pppapp has significant implications in microbiology and biotechnology:

  • Research Tool: It serves as a valuable tool for studying bacterial stress responses and metabolic regulation.
  • Biotechnological Applications: Understanding its synthesis pathways can lead to innovations in microbial production systems, enhancing yields under suboptimal growth conditions.
  • Potential Therapeutics: Investigating the role of alarmones like pppapp may provide insights into developing antimicrobial strategies targeting bacterial adaptation mechanisms .
Introduction to (p)ppApp in Bacterial Stress Signaling

Definition and Biochemical Classification of (p)ppApp

(p)ppApp refers to a group of nucleotide alarmones comprising adenosine 5'-tetraphosphate (ppApp) and adenosine 5'-pentaphosphate (pppApp). These molecules belong to the "magic spot" nucleotide family, analogous to the guanosine-based alarmones (p)ppGpp, but feature an adenine base instead of guanine. Biochemically, they are classified as tetraphosphate and pentaphosphate derivatives of adenosine, synthesized via phosphotransfer reactions from ATP to ADP or ATP, respectively. Their structural uniqueness lies in the pyrophosphate chain linked to the 5' ribose carbon of adenosine, enabling interactions with specific cellular targets [2] [8].

Enzymes responsible for (p)ppApp synthesis include small alarmone synthetases (SAS), such as RelP (SAS2) and RelQ (SAS1). These enzymes transfer pyrophosphate groups from ATP to ADP/ATP substrates. Unlike RelQ, which primarily synthesizes (p)ppGpp, RelP exhibits substrate promiscuity, generating both (p)ppGpp and (p)ppApp under stress conditions [8]. Key molecular targets include:

  • RNA polymerase (RNAP), modulating transcription initiation.
  • GTP biosynthesis enzymes, indirectly regulating translation.
  • Ion transporters, maintaining cellular homeostasis during stress [5] [8].

Table 1: Nucleotide Alarmones in Bacterial Stress Signaling

AlarmoneChemical NameSynthesis EnzymesPrimary Targets
ppGppGuanosine 5'-diphosphate 3'-diphosphateRelA, SpoT, SASRNAP, GTPases
pppGppGuanosine 5'-triphosphate 3'-diphosphateRelA, SpoT, SASRNAP, GTP synthases
ppAppAdenosine 5'-diphosphate 3'-diphosphateRelP, RelQ (minor)RNAP, Kinases
pppAppAdenosine 5'-triphosphate 3'-diphosphateRelP, RelQ (minor)RNAP, Metabolic enzymes

Historical Context: Discovery and Early Studies of Nucleotide Alarmones

The discovery of nucleotide alarmones dates to 1969, when Cashel and Gallant identified "magic spots" in E. coli during amino acid starvation. These spots were later characterized as ppGpp and pppGpp, pivotal mediators of the stringent response [3] [5]. For decades, research focused exclusively on guanosine derivatives, overlooking adenosine-based alarmones due to their lower abundance and analytical challenges.

(p)ppApp entered the spotlight in the early 2010s with advancements in mass spectrometry and genetic screening. A landmark study revealed that Bacillus subtilis mutants lacking (p)ppGpp synthetases still exhibited stress-induced nucleotide accumulation, leading to the identification of RelP-dependent ppApp synthesis. Subsequent work demonstrated that SAS enzymes exhibit dual specificity, synthesizing both (p)ppGpp and (p)ppApp in vitro [8]. Key milestones include:

  • 2013: Structural resolution of RelQ from B. subtilis, revealing its tetrameric architecture and ATP/GTP binding pockets [8].
  • 2018: Kinetic characterization of RelP from Staphylococcus aureus, confirming its preference for ADP over GDP substrates [8].
  • 2020: Evidence of (p)ppApp's role in antibiotic persistence, linking it to multidrug tolerance in Enterococcus faecalis [3].

Comparative Analysis of (p)ppApp and (p)ppGpp in Stringent Response Mechanisms

Synthesis Pathways and Enzymatic Regulation

Both alarmones are synthesized by SAS enzymes, but with distinct kinetics and regulatory mechanisms:

  • (p)ppGpp synthesis: Dominated by RelA/SpoT homologs (RSH) and RelQ. RelQ forms homotetramers subject to positive allosteric regulation by pppGpp, enhancing catalytic efficiency [8].
  • (p)ppApp synthesis: Primarily mediated by RelP, which lacks allosteric regulation by nucleotides. RelP exhibits higher affinity for ADP (Km = 0.3 ± 0.2 mM) than GTP (Km = 1.2 ± 0.1 mM), resulting in preferential ppApp production under ATP-replete conditions [8].

Table 2: Functional Divergence Between (p)ppGpp and (p)ppApp

Feature(p)ppGpp(p)ppApp
Primary SynthetaseRelQ (allosterically regulated)RelP (no allosteric regulation)
Substrate PreferenceGTP > GDPADP > ATP
RNAP Binding SiteSite 1 (ω/β' interface) and Site 2 (with DksA)Site 1 only (predicted)
Regulatory PotencyHigh (nanomolar Kd for RNAP)Moderate (micromolar Kd for RNAP)
Stress ContextNutrient starvation, antibiotic challengeMembrane stress, oxidative damage

Mechanistic Divergence in Stress Responses

  • Transcription Regulation:
  • (p)ppGpp binds RNAP at two sites: Site 1 (ω/β' interface) and Site 2 (requires DksA cofactor). This dual binding reprograms ~750 genes in E. coli, downregulating ribosomal RNA and upregulating amino acid biosynthesis [5].
  • (p)ppApp likely targets RNAP Site 1 but not Site 2, suggesting specialized roles in regulating subsets of promoters, particularly those activated during oxidative or envelope stress [5] [7].

  • Metabolic Integration:

  • (p)ppGpp inhibits GTP biosynthesis by binding GTP synthetases (e.g., HprT), indirectly repressing rRNA transcription in Firmicutes [5].
  • (p)ppApp modulates adenylate energy charge, potentially regulating ATP-dependent processes like ion transport. In Salmonella, ppApp accumulation correlates with acid stress adaptation via OmpR/PhoP two-component systems [4] [7].

Biological Contexts and Pathogen Adaptation

  • (p)ppGpp is indispensable for nutrient starvation responses and virulence expression in pathogens like Salmonella enterica. Its deletion abolishes survival in macrophages [4].
  • (p)ppApp accumulates during membrane perturbation (e.g., bile salt exposure in gut pathogens) and oxidative stress. It may act as a "backup alarmone" when guanosine pools are depleted, ensuring stress resilience [7] [8].

Properties

CAS Number

53951-06-7

Product Name

Pppapp

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

Molecular Formula

C10H18N5O19P5

Molecular Weight

667.14 g/mol

InChI

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(31-38(25,26)32-35(17,18)19)4(30-10)1-29-37(23,24)34-39(27,28)33-36(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

BEZXPSZCIDIMAS-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

Synonyms

adenosine 5'-triphosphate 3'-diphosphate
adenosine 5'-triphosphate 3'-diphosphate, lithium salt
adenosine 5'-triphosphate 3'-diphosphate, sodium salt
pppApp

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

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